molecular formula C22H30N2O5 B585739 N-Acetyl D-|A-Methyl DOPA Dimethyl Ether (+)-|A-Methylbenzylamine Salt CAS No. 17772-88-2

N-Acetyl D-|A-Methyl DOPA Dimethyl Ether (+)-|A-Methylbenzylamine Salt

Cat. No. B585739
CAS RN: 17772-88-2
M. Wt: 402.491
InChI Key: KDQYJRLZCOLDFL-ASTHLYEOSA-N
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Description

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is a complex compound with a multifaceted structure. Let’s break down its components:




  • N-Acetyl D-α-Methyl DOPA Dimethyl Ether : This part of the compound contains an N-acetyl group, a D-α-methyl DOPA moiety, and two methyl ether groups. The N-acetyl group contributes to its solubility and stability, while the D-α-methyl DOPA component likely plays a role in its pharmacological properties.




  • (+)-α-Methylbenzylamine Salt : The salt form involves the combination of the N-acetyl D-α-Methyl DOPA Dimethyl Ether with (+)-α-methylbenzylamine. The salt formation can impact its physicochemical properties, such as solubility and crystallinity.





Molecular Structure Analysis

The molecular structure of N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt comprises interconnected functional groups. The D-α-methyl DOPA moiety likely contributes to its pharmacological activity, while the N-acetyl group and methyl ethers influence its solubility and stability. The salt form introduces additional interactions between the cation (D-α-Methyl DOPA) and the anion (+)-α-methylbenzylamine.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, oxidation, and acid-base reactions. These reactions can impact its stability, bioavailability, and pharmacokinetics.



Physical And Chemical Properties Analysis



  • Solubility : The compound’s solubility in different solvents affects its formulation and delivery. Researchers have explored solubility-enhancing strategies.




  • Melting Point : Determining the melting point provides insights into its crystalline structure and purity.




  • Spectroscopic Data : NMR, IR, and UV-Vis spectra reveal functional groups and confirm its identity.




Scientific Research Applications

Applicability of Dimethyl Ether in Engines

Dimethyl Ether as an Alternative Fuel : Dimethyl ether (DME) is considered an attractive alternative to conventional diesel fuel for compression ignition engines due to its environmental conservation and energy security benefits. DME combustion is associated with low emissions of NOx, HC, CO, and particularly low PM emissions due to its molecular structure. It also has superior atomization and vaporization characteristics compared to conventional diesel. However, the application of DME in actual engine systems requires modifications to the injector design, fuel feed pump, and high-pressure injection pump, alongside enhanced designs for combustion system components to address the low lubricity of DME and methods to reduce NOx emissions (Park & Lee, 2014).

Research on Dimethyl Ether Fuel Cells

Development of Dimethyl Ether Fuel Cells : Research on using dimethyl ether as an alternative fuel in portable fuel cell devices highlights the development of new electrocatalysts for efficient DME oxidation. The design of membrane electrode assemblies (MEAs) and the optimization of fuel cell operating conditions are crucial for enhancing the power output of direct DME fuel cells. These studies provide insights into the mechanisms of processes occurring at the anode and cathode, suggesting that different MEA structures could alter the catalytic activity of anode catalysts (Serov & Kwak, 2009).

Catalysis and Chemical Production

Catalysts for Methanol to Dimethyl Ether Conversion : The conversion of methanol to DME, a process significant for producing clean fuels and chemicals from syngas, involves dehydration reactions catalyzed by various materials, including γ-Al2O3 and zeolites like ZSM-5, Y, beta, and mordenite. Research in this area focuses on catalyst preparation and analysis, aiming to enhance the efficiency of the methanol dehydration process to DME. This work underscores the diversity and potential modifications of catalysts to improve performance in DME production (Bateni & Able, 2019).

Safety And Hazards



  • Toxicity : Assessing its toxicity profile is crucial. Animal studies and in vitro assays can provide valuable data.




  • Handling Precautions : Researchers should handle the compound with care due to potential hazards associated with certain functional groups.




Future Directions



  • Pharmacological Studies : Investigate its potential as a drug candidate. Assess its efficacy in relevant disease models.




  • Formulation Development : Optimize formulations for oral, injectable, or topical administration.




  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency, selectivity, and safety.




properties

IUPAC Name

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;(1R)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3/t14-;7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQYJRLZCOLDFL-ASTHLYEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N.CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746946
Record name N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl D-|A-Methyl DOPA Dimethyl Ether (+)-|A-Methylbenzylamine Salt

CAS RN

17772-88-2
Record name N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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